molecular formula C8H10N2O2 B13132789 2-Amino-1-(pyridin-3-yl)ethylformate

2-Amino-1-(pyridin-3-yl)ethylformate

Cat. No.: B13132789
M. Wt: 166.18 g/mol
InChI Key: CMFLDUOHLUKYHT-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethylformate is an organic compound with the molecular formula C8H10N2O2 This compound features a pyridine ring substituted at the 3-position with an aminoethylformate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(pyridin-3-yl)ethylformate typically involves the reaction of 3-pyridinecarboxaldehyde with an amine source under controlled conditions. One common method involves the use of triethyl orthoformate and an amine in a one-pot reaction . This method is advantageous due to its operational simplicity, high yield, and minimal waste generation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(pyridin-3-yl)ethylformate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethylformate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethylformate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

  • 2-Amino-1-(pyridin-2-yl)ethylformate
  • 2-Amino-1-(pyridin-4-yl)ethylformate
  • 3-Amino-1-(pyridin-2-yl)ethylformate

Comparison: 2-Amino-1-(pyridin-3-yl)ethylformate is unique due to the position of the aminoethylformate group on the pyridine ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-position substitution may offer distinct steric and electronic properties compared to the 2- or 4-position substitutions, leading to different interaction profiles with biological targets .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2-amino-1-pyridin-3-ylethyl) formate

InChI

InChI=1S/C8H10N2O2/c9-4-8(12-6-11)7-2-1-3-10-5-7/h1-3,5-6,8H,4,9H2

InChI Key

CMFLDUOHLUKYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CN)OC=O

Origin of Product

United States

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